molecular formula C23H18N4O4S B2879366 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226430-89-2

1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2879366
CAS No.: 1226430-89-2
M. Wt: 446.48
InChI Key: LUZZWEKHZJULHW-UHFFFAOYSA-N
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Description

1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivative Compounds

Research on the synthesis of functionalized 1H-pyrimidine-2-ones/thiones and related compounds, like pyridazine and imidazole derivatives, suggests a broader context in which such complex molecules can be synthesized and potentially modified for various applications (Sarıpınar et al., 2006). This research might provide insights into synthetic pathways that could be applicable or adaptable to the synthesis of the specified compound.

Biological Activities and Potential Applications

Studies on the synthesis of novel heterocyclic compounds derived from natural products like visnagenone and khellinone, which exhibit anti-inflammatory and analgesic properties, highlight the potential of complex molecules for therapeutic use (Abu‐Hashem et al., 2020). While the specified compound was not directly studied, the methodologies and findings from these studies could be relevant for exploring its biological activities.

Molecular Design and Drug Development

Research into the design and synthesis of non-peptide antagonists for hormone receptors, utilizing thieno[2,3-d]pyrimidine-2,4-dione derivatives, indicates the potential for complex molecules in drug development, particularly as therapeutic agents for sex-hormone-dependent diseases (Sasaki et al., 2003). This suggests a potential application area for the compound , assuming similarities in structure-activity relationships.

Material Science Applications

In the field of material science, the synthesis of conjugated polyelectrolytes with applications as electron transport layers in polymer solar cells demonstrates the versatility of thieno[2,3-d]pyrimidine derivatives in electronic and photovoltaic devices (Hu et al., 2015). This could suggest potential research avenues for the specified compound in electronic materials or energy-related applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is synthesized via a multi-step process involving the reaction of o-toluidine with various reagents. The second intermediate is 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is synthesized via a similar multi-step process involving the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazole with various reagents. These two intermediates are then coupled using a coupling reagent to form the final product.", "Starting Materials": [ "o-toluidine", "3-(3-methoxyphenyl)-1,2,4-oxadiazole", "various reagents (e.g. acetic anhydride, phosphorus oxychloride, sodium hydroxide, etc.)" ], "Reaction": [ "Synthesis of 3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione via reaction of o-toluidine with acetic anhydride and phosphorus oxychloride to form 2-(o-tolylamino)acetophenone, which is then reacted with thiourea and sodium hydroxide to form 3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Synthesis of 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione via reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazole with various reagents (e.g. acetic anhydride, phosphorus oxychloride, sodium hydroxide, etc.) to form 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetophenone, which is then reacted with thiourea and sodium hydroxide to form 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Coupling of the two intermediates using a coupling reagent (e.g. N,N'-dicyclohexylcarbodiimide) to form the final product 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS No.

1226430-89-2

Molecular Formula

C23H18N4O4S

Molecular Weight

446.48

IUPAC Name

1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18N4O4S/c1-14-6-3-4-9-17(14)27-22(28)20-18(10-11-32-20)26(23(27)29)13-19-24-21(25-31-19)15-7-5-8-16(12-15)30-2/h3-12H,13H2,1-2H3

InChI Key

LUZZWEKHZJULHW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC

solubility

not available

Origin of Product

United States

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